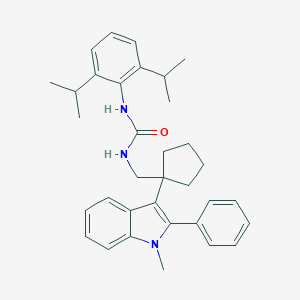

(R)-Butyrate de glycidyle

Vue d'ensemble

Description

(R)-Glycidyl butyrate is a chiral, unsaturated organic compound that is used in various scientific applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs. It is a versatile compound that has a wide range of uses due to its unique structure and properties.

Applications De Recherche Scientifique

Applications pharmaceutiques

Le (R)-Butyrate de glycidyle est utilisé dans la synthèse de divers composés pharmaceutiques en raison de sa réactivité en tant qu'époxyde. Il sert d'intermédiaire clé dans la production de principes actifs pharmaceutiques (API) et d'autres molécules complexes. Son rôle dans la synthèse de médicaments implique souvent la formation d'esters ou l'introduction de centres chiraux, qui sont essentiels pour l'activité biologique de nombreux médicaments .

Synthèse de produits chimiques agricoles

En agriculture, le this compound est utilisé pour synthétiser des produits agrochimiques, notamment des herbicides, des insecticides et des fongicides. Son groupe époxyde peut réagir avec une variété de nucléophiles, permettant la création de composés qui peuvent protéger les cultures des ravageurs et des maladies tout en étant sûrs pour l'environnement .

Améliorations dans l'industrie alimentaire

Le composé trouve des applications dans l'industrie alimentaire comme agent aromatisant ou comme précurseur de composés aromatiques. Sa capacité à subir des réactions qui produisent des esters contribue à la création d'arômes et de parfums qui imitent les goûts et les odeurs naturels des produits alimentaires .

Recherche en biotechnologie

Dans la recherche biotechnologique, le this compound est utilisé dans les réactions catalysées par les enzymes pour étudier la spécificité et le mécanisme des époxide hydrolases. Ces enzymes jouent un rôle important dans la détoxication des époxydes xénobiotiques, et la compréhension de leur interaction avec des substrats comme le this compound peut conduire à des progrès en biocatalyse et en biorémédiation .

Développement de la science des matériaux

La réactivité du this compound est exploitée en science des matériaux pour la modification des polymères et des résines. Il peut être utilisé pour introduire des points de réticulation ou pour modifier les propriétés physiques des matériaux, conduisant au développement de nouveaux matériaux avec des caractéristiques spécifiques requises pour des applications haute performance .

Innovations en sciences de l'environnement

En sciences de l'environnement, le this compound fait partie d'études axées sur la production microbienne d'acides gras volatils (AGV) à partir de déchets. Comprendre les voies microbiennes qui convertissent les déchets en AGV peut conduire à des méthodes durables de gestion des déchets et à la production de ressources renouvelables .

Mécanisme D'action

Target of Action

The primary target of ®-Glycidyl butyrate is the gut microbiota, specifically the bacteria that produce short-chain fatty acids (SCFAs) such as butyrate . These bacteria, including Faecalibacterium prausnitzii and Roseburia species, play a significant role in maintaining gut immunity and supporting gut barrier function .

Mode of Action

®-Glycidyl butyrate acts by promoting the production of butyrate, a key metabolic end product of the gut microbiome . Butyrate has been described as a potent pro-resolution molecule that regulates histone deacetylase (HDAC), leading to various systemic effects . It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis .

Pharmacokinetics

It is known that butyrate, once produced, cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . This suggests that ®-Glycidyl butyrate may have similar properties.

Result of Action

The action of ®-Glycidyl butyrate results in numerous beneficial effects. It plays several biological roles in intestinal epithelium anti-inflammatory pathways with clear benefits in numerous acute and chronic disease states . It also has a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .

Action Environment

The action of ®-Glycidyl butyrate is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, leading to reduced butyrate production, have been reported in patients with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . Therefore, the efficacy and stability of ®-Glycidyl butyrate may be influenced by factors such as diet, antibiotic use, and disease state, which can alter the gut microbiota.

Safety and Hazards

Orientations Futures

Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed. This includes defining the healthy and core gut microbiome, unveiling bacterial strain differences and functional diversity, robust gut bacteria profiling, culturing the ‘yet-unculturable’, from association to causal studies, from intra- to inter-kingdom interactions, from bench to bedside, from microbiome to phenome and precision medicine .

Analyse Biochimique

Biochemical Properties

®-Glycidyl butyrate is involved in biochemical reactions, particularly hydrolysis. In the presence of lipase enzyme, it is converted to (S)-(-)-glycidol . This interaction with lipase enzyme is crucial for its biochemical role.

Cellular Effects

It plays a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .

Molecular Mechanism

It is known to undergo hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol . This suggests that it may interact with biomolecules in a similar manner to other esters, undergoing hydrolysis to produce a carboxylic acid and an alcohol.

Metabolic Pathways

It is known to undergo hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol , suggesting that it may be involved in similar metabolic pathways to other esters.

Propriétés

IUPAC Name |

[(2R)-oxiran-2-yl]methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNSNVGRSIOCEU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975863 | |

| Record name | (Oxiran-2-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60456-26-0 | |

| Record name | (R)-Glycidyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, (2R)-2-oxiranylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

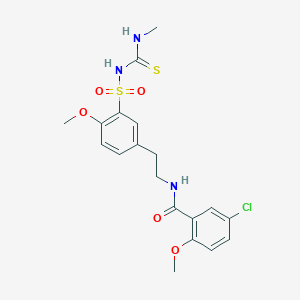

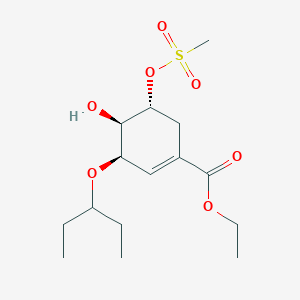

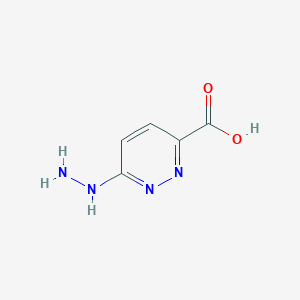

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)